molecular formula C16H13ClN2O5 B2504117 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide CAS No. 941939-71-5

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide

Cat. No. B2504117
CAS RN: 941939-71-5
M. Wt: 348.74
InChI Key: KBLPNFMBVIVJMV-UHFFFAOYSA-N
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Description

This compound is a solid with a color that ranges from colorless to light yellow . It has a chemical formula of C10H8O4 and a molecular weight of 192.17 grams per mole .


Synthesis Analysis

The synthesis of similar compounds involves a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The derivatives were characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a 1,3-benzodioxole ring system . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Physical And Chemical Properties Analysis

The compound is a solid and has a color that ranges from colorless to light yellow . It has a chemical formula of C10H8O4 and a molecular weight of 192.17 grams per mole .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-22-12-4-2-9(17)6-11(12)19-16(21)15(20)18-10-3-5-13-14(7-10)24-8-23-13/h2-7H,8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLPNFMBVIVJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide

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